(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXBSKFILXZYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, such as the thiazole ring, allyl group, and sulfonamide moiety, contribute to its reactivity and pharmacological potential.
Structural Overview
The molecular formula of this compound is C18H17N3O3S2, with a molecular weight of 419.5 g/mol. The structural representation is as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Provides stability and reactivity |
| Allyl Group | Enhances biological activity |
| Sulfonamide Moiety | Known for antibacterial and antitumor activities |
Antibacterial Properties
Research indicates that compounds containing sulfonamide groups often exhibit significant antibacterial activity. The sulfonamide moiety in this compound is likely responsible for its potential to inhibit bacterial growth. Studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess comparable activity.
Antifungal Activity
In addition to antibacterial properties, the compound's structure suggests potential antifungal activity. Compounds with benzo[d]thiazole cores have been reported to inhibit fungal growth effectively. The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect could be attributed to the activation of caspase pathways and disruption of mitochondrial function, similar to other benzo[d]thiazole derivatives that have shown promise in anticancer research.
The exact mechanism of action for this specific compound remains largely unexplored; however, insights can be drawn from related compounds. The interaction with biological targets typically involves:
- Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes critical for bacterial and fungal survival.
- Induction of Apoptosis : In cancer cells, compounds may trigger programmed cell death through mitochondrial pathways.
- Disruption of Cell Wall Synthesis : Particularly relevant for antifungal activity.
Study on Similar Compounds
A study focusing on arylsulfonylhydrazones has demonstrated various biological activities, including antibacterial and anticancer effects. These findings suggest that this compound may exhibit similar profiles based on its structural components .
In Silico Predictions
In silico analyses using tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential pharmacological effects based on the chemical structure of this compound. These predictions indicate a high likelihood of antibacterial and anticancer activities.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
- 4-Ethoxybenzamide Derivative (PubChem: (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide): Replacing the 4-fluoro group with 4-ethoxy introduces steric bulk and alters electronic effects. This substitution also increases lipophilicity, which could enhance membrane permeability .
- 2,6-Difluorobenzamide Derivatives (Pesticide Chemicals Glossary): Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) share the difluorobenzamide motif but lack the benzothiazolylidene core. The 2,6-difluoro substitution pattern is associated with insecticidal activity, suggesting that fluorine positioning critically influences bioactivity .
Heterocyclic Core Modifications
1,2,4-Triazole Derivatives () :
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). Unlike the target compound’s rigid benzothiazolylidene core, triazoles offer conformational flexibility, which may affect binding to biological targets .- Thiadiazole Derivatives (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide features a thiadiazole ring with dimethylamino acryloyl and benzamide groups. The C=O stretching vibrations at 1690 cm⁻¹ (vs. ~1663–1682 cm⁻¹ in triazoles) highlight differences in electronic environments.
Sulfonamide/Sulfamoyl Group Variations
- Azepan-1-ylsulfonyl Substituted Analogs (): The compound (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide replaces sulfamoyl with a bulkier azepan sulfonyl group. This modification increases steric hindrance and lipophilicity, which may alter pharmacokinetic properties (e.g., metabolic stability). The ethyl group at position 3 (vs.
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?
The synthesis involves multi-step reactions, typically starting with cyclization to form the thiazole core, followed by allylation and sulfamoylation. Key variables include:
- Temperature : 60–80°C for cyclization steps to avoid decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Reaction time : 12–24 hours for sulfamoylation to ensure complete substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies allyl, sulfamoyl, and fluorobenzamide groups via characteristic shifts (e.g., allyl protons at δ 5.1–5.8 ppm, sulfamoyl NH₂ at δ 7.2–7.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~434) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended for screening activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting dihydrofolate reductase (DHFR) or carbonic anhydrase .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
- Regioselective substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of benzamide improves enzyme binding .
- Isosteric replacement : Replacing the allyl group with propargyl (C≡CH₂) enhances metabolic stability .
- Methodology : DFT calculations predict electronic effects, while SAR studies correlate substituents with activity .
Q. How to resolve contradictions in reported biological data?
Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., 4-fluoro vs. 4-bromo) alter activity .
- Assay conditions : Varying pH or serum content in cell culture affects compound stability .
- Solutions :
- Perform meta-analyses of structurally similar derivatives .
- Standardize assays (e.g., CLSI guidelines for antimicrobial testing) .
Q. What computational methods predict binding modes and affinity?
- Molecular docking (AutoDock Vina) : Simulate interactions with DHFR (PDB: 1U72) to identify key residues (e.g., Asp27, Leu28) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Use Hammett constants (σ) or logP values to correlate structure with IC₅₀ .
Q. How to characterize degradation products under physiological conditions?
- Forced degradation studies : Expose compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
- LC-MS/MS : Identify hydrolyzed products (e.g., free sulfamoyl group) or oxidized intermediates .
- Stability protocols : Store at -20°C in amber vials to prevent photodegradation .
Methodological Considerations
Q. Designing experiments to probe reaction mechanisms
- Kinetic isotope effects : Replace H₂O with D₂O to study proton transfer steps in sulfamoylation .
- Trapping intermediates : Use TEMPO to detect radical species in allylation steps .
Q. Validating enzyme inhibition through competitive assays
- Lineweaver-Burk plots : Determine inhibition modality (competitive vs. non-competitive) for DHFR .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
